molecular formula C18H23NO5S B2765027 N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1105234-34-1

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2765027
CAS RN: 1105234-34-1
M. Wt: 365.44
InChI Key: SNYPCVJBHXOJMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide” often involves multi-step reactions that might include processes such as nucleophilic and amidation reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-HIV, Antifungal Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their anti-HIV and antifungal activities. This research demonstrates the versatility of benzenesulfonamide derivatives in developing potential therapeutic agents (Zareef et al., 2007).

  • Anticancer Properties : The synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide and its crystal structure and anticancer properties were reported, highlighting the potential of such compounds in cancer research (Zhang et al., 2010).

  • Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed its high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Characterization

  • Polymeric Phthalocyanines : New long-chain-substituted polymeric metal-free and metallophthalocyanines were synthesized and characterized, showing the importance of benzenesulfonamide derivatives in the development of novel materials (Bıyıklıoğlu & Kantekin, 2008).

  • Fluorescent Properties and Zinc(II) Detection : The synthesis and investigation of the fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, derived from N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, underscored the role of such compounds in developing selective fluorescent probes for metal ions (Kimber et al., 2000).

Computational and Structural Analysis

  • Catalysis and Synthetic Applications : A study on rhodium-catalyzed cyanation of C(sp(2))-H bond of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent exemplifies the compound's utility in organic synthesis and catalysis (Chaitanya & Anbarasan, 2015).

Safety and Hazards

The safety and hazards associated with “N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide” are not clearly defined in the available literature .

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-4-23-15-6-8-16(9-7-15)24-12-11-19-25(20,21)18-13-14(2)5-10-17(18)22-3/h5-10,13,19H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYPCVJBHXOJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

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